Bisphenol S

Descripción

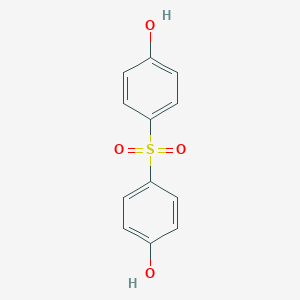

4,4'-sulfonyldiphenol is a sulfone that is diphenyl sulfone in which both of the para hydrogens have been replaced by hydroxy groups. It has a role as a metabolite and an endocrine disruptor. It is a sulfone and a bisphenol. It is functionally related to a diphenyl sulfone.

4,4'-Sulfonyldiphenol has been reported in Trypanosoma brucei with data available.

structure and RN in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWNQTHUCYMVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59790-00-0 | |

| Record name | Phenol, 4,4′-sulfonylbis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59790-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3022409 | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS] | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3663 g/cu cm at 15 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, Needles (from water), orhombic bipyramidol | |

CAS No. |

80-09-1, 25641-61-6 | |

| Record name | Bisphenol S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphonylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonyldiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphonylbisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OX4RR782R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

240.5 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanisms of Bisphenol S Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol S (BPS) has emerged as a prevalent substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper products, often marketed as "BPA-free".[1][2] However, a growing body of scientific evidence indicates that BPS is not a benign alternative and exhibits a range of toxicological effects, raising concerns about its impact on human health.[3][4] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying BPS toxicity. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key toxicological pathways.

Endocrine Disrupting Effects

BPS is a well-documented endocrine-disrupting chemical (EDC) that interferes with the normal functioning of the hormonal system through various mechanisms, including interactions with estrogen, androgen, and thyroid hormone signaling pathways.[4][5]

Estrogenic and Anti-Estrogenic Activity

BPS exhibits estrogenic activity by binding to estrogen receptors (ERs), although its potency is generally considered to be lower than that of 17β-estradiol and BPA.[4][6] However, even at low concentrations, BPS can initiate estrogenic responses. In vitro studies have demonstrated that BPS can induce the proliferation of estrogen-sensitive cells and regulate the expression of estrogen-responsive genes.[7]

Conversely, under certain conditions, BPS can also exhibit anti-estrogenic activity by competing with endogenous estrogens for ER binding, thereby inhibiting their action. This dual activity highlights the complexity of BPS's interaction with the estrogen signaling pathway.

Anti-Androgenic Activity

BPS has been shown to act as an androgen receptor (AR) antagonist.[8][9] It can competitively inhibit the binding of androgens to the AR, thereby disrupting male reproductive development and function.[8][10] This anti-androgenic activity is a significant concern, as it can lead to a range of adverse health outcomes.

Thyroid Hormone Disruption

BPS can interfere with the thyroid hormone system by acting as an antagonist to thyroid hormone receptors (TRs).[11] This can disrupt the synthesis, metabolism, and action of thyroid hormones, which are critical for normal growth, development, and metabolism.[12]

Quantitative Data on Endocrine Disruption by this compound

| Parameter | Value | Species/System | Reference |

| Estrogenic Activity | |||

| Relative Binding Affinity to ER | 0.0055% | Rat | [4] |

| EC50 for ERα activation | 2.2 µM | CV1 cells | [8][9] |

| Anti-Androgenic Activity | |||

| IC50 for AR antagonism | No effect at 39 µM | In vitro | [10] |

| Competition with R1881 for AR binding | No competition at 30 µM | CV1 cells | [8][9] |

| Thyroid Hormone Disruption | |||

| T-Screen Assay | Antagonistic activity | GH3 cells | [12] |

Neurotoxicity

Emerging evidence suggests that BPS is a developmental neurotoxicant.[13][14] Exposure to BPS, particularly during critical windows of development, has been linked to behavioral abnormalities and alterations in neuronal development.[14]

Mechanisms of Neurotoxicity

The neurotoxic effects of BPS are thought to be mediated through several mechanisms, including:

-

Disruption of Neuronal Differentiation and Migration: BPS can interfere with the normal processes of neuronal development, leading to structural and functional deficits in the brain.

-

Alterations in Neurotransmitter Systems: BPS has been shown to affect the levels and function of key neurotransmitters, which can disrupt communication between neurons.

-

Induction of Oxidative Stress in Neuronal Cells: BPS can generate reactive oxygen species (ROS) in the brain, leading to oxidative damage and neuronal cell death.[13]

Experimental Data on Neurobehavioral Effects of BPS in Zebrafish Larvae

| Endpoint | BPS Concentration | Observation | Reference |

| Locomotor Activity | 0.3 and 3.0 mg/L | Markedly decreased | [13] |

| Neurodevelopment Gene Expression (α1-tubulin, elavl3, gap43, mbp, syn2a, gfap) | 3.0 mg/L | Downregulated | [13] |

| Anxiety-like Behavior | Low concentrations | Elevated | [14] |

| Social Deficits and Impaired Object Recognition Memory | Higher concentrations | Observed | [14] |

Reproductive and Developmental Toxicity

BPS poses a significant threat to reproductive health and development in both males and females.[15]

Female Reproductive Toxicity

In females, BPS exposure has been associated with impaired oocyte quality, reduced fertilization rates, and adverse effects on early embryonic development.[16][17][18] BPS has been detected in human follicular fluid, indicating direct exposure to developing oocytes.[17][18]

Male Reproductive Toxicity

In males, BPS can impair testosterone (B1683101) synthesis and negatively impact sperm quality.[1][19] These effects are, at least in part, mediated by the induction of oxidative stress in testicular tissues.[1][19]

Quantitative Data on BPS Effects on Female Reproduction

| Endpoint | BPS Concentration | Observation | Species/System | Reference |

| Fertilization Capacity of MII oocytes | Not specified | Reduced from 93.5% to 84.1% | Mouse | [16] |

| Embryo Development to Blastocyst | Not specified | Reduced from 85.1% to 68.5% | Mouse | [16] |

| Oocyte Meiotic Maturation | 22.4 nM (detected in human follicular fluid) | Decreased ability | Porcine oocytes | [17][18] |

| Meiotic Spindle Abnormalities and Chromosome Misalignment | 22.4 nM | Increased frequency | Porcine oocytes | [17][18] |

Metabolic Disruption

BPS has been identified as an "obesogen," a chemical that can promote obesity and metabolic disorders.[20] It can disrupt lipid metabolism and adipogenesis, leading to increased fat accumulation.[21]

Mechanisms of Metabolic Disruption

-

Promotion of Adipocyte Differentiation: BPS can enhance the differentiation of pre-adipocytes into mature fat cells.[20]

-

Alteration of Glucose Homeostasis: BPS can interfere with insulin (B600854) signaling and glucose metabolism.[21]

Oxidative Stress and Inflammation

A key mechanism underlying the toxicity of BPS is the induction of oxidative stress and inflammation.[3][22] BPS can increase the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage.[3]

The Nrf2 Signaling Pathway

BPS has been shown to inhibit the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][19] By downregulating Nrf2 and its downstream antioxidant enzymes, BPS compromises the cell's ability to combat oxidative damage.[1][19]

Inflammatory Response

BPS can trigger an inflammatory response in various cell types, including macrophages.[3] This is mediated through the activation of signaling pathways such as TLR4, MAPK, and the NLRP3 inflammasome.[3]

Signaling Pathways and Experimental Workflows

BPS-Induced Oxidative Stress via Nrf2 Inhibition

Caption: BPS induces oxidative stress by upregulating Keap1, which leads to the degradation of Nrf2 and reduced expression of antioxidant enzymes.

Experimental Workflow for Assessing BPS-Induced Oxidative Stress

Caption: Workflow for investigating BPS-induced oxidative stress in vitro.

BPS Disruption of Endocrine Signaling

Caption: BPS disrupts endocrine function by interacting with multiple hormone receptors.

Detailed Experimental Protocols

In Vitro Oocyte Maturation Assay

Objective: To assess the effect of BPS on the meiotic maturation of oocytes.

Model System: Porcine or mouse cumulus-oocyte complexes (COCs).[17][18]

Protocol:

-

COC Collection: Collect COCs from ovarian follicles of sexually mature animals.

-

In Vitro Maturation (IVM): Culture the COCs in a suitable IVM medium supplemented with hormones (e.g., PMSG and hCG).

-

BPS Exposure: Add BPS at various concentrations (e.g., 0, 10, 30, 100 nM) to the IVM medium.[17][18] A vehicle control (e.g., DMSO) should be included.

-

Maturation Assessment: After a specific incubation period (e.g., 44 hours for porcine oocytes), denude the oocytes from cumulus cells.

-

Evaluation: Stain the oocytes with a DNA dye (e.g., Hoechst 33342) and examine them under a fluorescence microscope to determine the stage of meiotic maturation (Germinal Vesicle, Metaphase I, Metaphase II). The extrusion of the first polar body is a key indicator of successful maturation.

-

Spindle and Chromosome Analysis: Fix and permeabilize a subset of matured oocytes. Stain for α-tubulin (for spindle visualization) and DNA. Analyze spindle morphology and chromosome alignment using confocal microscopy.

Androgen Receptor Antagonism Assay

Objective: To determine the anti-androgenic activity of BPS.

Model System: A cell line stably or transiently transfected with the human androgen receptor (AR) and a luciferase reporter gene under the control of an androgen-responsive element (ARE). CV1 cells are a suitable model.[8][9]

Protocol:

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Treatment: Treat the cells with a constant concentration of a potent androgen (e.g., R1881) and varying concentrations of BPS. Include a positive control (e.g., a known anti-androgen like flutamide) and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the BPS concentration to generate a dose-response curve and calculate the IC50 value, which represents the concentration of BPS that inhibits 50% of the androgen-induced luciferase activity.

Zebrafish Larvae Neurobehavioral Assay

Objective: To evaluate the neurotoxic effects of BPS on the behavior of a model organism.

Model System: Zebrafish (Danio rerio) embryos/larvae.[13][14]

Protocol:

-

Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and expose them to a range of BPS concentrations (e.g., 0, 0.03, 0.3, 3.0 mg/L) in embryo medium from a few hours post-fertilization (hpf) for a defined period (e.g., up to 6 days post-fertilization).[13]

-

Behavioral Analysis: At a specific developmental stage (e.g., 5-6 dpf), individually place larvae in a multi-well plate.

-

Locomotor Activity Tracking: Use an automated video tracking system to record and analyze the locomotor behavior of the larvae over a defined period. Key parameters to measure include total distance moved, swimming speed, and thigmotaxis (wall-hugging behavior, an indicator of anxiety).

-

Light/Dark Challenge: To assess anxiety-like behavior more specifically, subject the larvae to alternating periods of light and dark and measure changes in their activity levels.

-

Molecular Analysis: Following the behavioral assays, larvae can be collected for molecular analyses, such as quantitative real-time PCR (qRT-PCR) to measure the expression of neurodevelopment-related genes.[13]

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is a chemical of significant toxicological concern. Its ability to disrupt multiple endocrine pathways, induce neurotoxicity, impair reproduction and development, promote metabolic disturbances, and trigger oxidative stress and inflammation underscores the potential risks associated with human exposure. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for the scientific community to further investigate the mechanisms of BPS toxicity, identify potential biomarkers of exposure and effect, and inform the development of safer alternatives. Continued research is imperative to fully understand the long-term health consequences of BPS exposure and to establish appropriate regulatory measures to protect public health.

References

- 1. This compound induces oxidative stress-mediated impairment of testosterone synthesis by inhibiting the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. Mechanism investigation on this compound-induced oxidative stress and inflammation in murine RAW264.7 cells: The role of NLRP3 inflammasome, TLR4, Nrf2 and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol A affects androgen receptor function via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Neurobehavioral effects of this compound exposure in early life stages of zebrafish larvae (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Early developmental exposure to bisphenol A and this compound disrupts socio-cognitive function, isotocin equilibrium, and excitation-inhibition balance in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bisphenol-S Influence on Oxidative Stress and Endocrine Biomarkers of Reproductive System: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound impairs oocyte quality by inducing gut microbiota dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The this compound contamination level observed in human follicular fluid affects the development of porcine oocytes [frontiersin.org]

- 18. The this compound contamination level observed in human follicular fluid affects the development of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Environmental Odyssey of Bisphenol S: A Technical Guide to its Fate and Transport

For Immediate Release

[City, State] – December 18, 2025 – As the use of Bisphenol S (BPS) continues to expand as a primary replacement for Bisphenol A (BPA), a comprehensive understanding of its environmental behavior is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide delineates the environmental fate and transport of BPS, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough assessment of its ecological impact.

Physicochemical Properties of this compound

This compound [4,4'-sulfonyldiphenol; CAS 80-09-1] is a chemical compound with the formula C₁₂H₁₀O₄S. Its distinct chemical structure, featuring two hydroxyphenyl groups linked by a sulfonyl group, imparts specific physicochemical properties that govern its distribution and persistence in the environment. BPS exhibits greater thermal and light stability compared to BPA.

| Property | Value | Reference |

| Molar Mass | 250.27 g/mol | |

| Water Solubility | 1100 mg/L | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.65 (calculated), 1.2 (experimentally determined) | |

| pKa | 7.85 | |

| Vapor Pressure | 6.4 x 10⁻⁸ mm Hg | |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.88 |

Occurrence of this compound in the Environment

The widespread use of BPS in consumer products such as thermal paper, textiles, and epoxy resins has led to its ubiquitous presence in various environmental compartments. Wastewater treatment plant effluents are considered a major source of BPS release into the environment.

Table 2.1: Concentration of this compound in Surface Water

| Location | Concentration Range (ng/L) | Reference |

| Rivers in Southeast Asia | 24.8 | |

| Han River, South Korea | up to 241 | |

| Surface Waters in Japan, China, and Korea | Not detectable to 3.4 | |

| Surface Water, India | up to 26.5 |

Table 2.2: Concentration of this compound in Sediment and Sludge

| Matrix | Location | Concentration Range (ng/g dry weight) | Reference |

| Sediment | USA, Japan, South Korea | up to 1970 | |

| Sediment | Lake Shihwa, Korea | up to 25,300 | |

| Sediment | Taihu Lake, China | 0.323 - 27.3 | |

| Sewage Sludge | China and India | Not specified | |

| Sewage Sludge | Korea | 86.7 - 1780 µg/kg |

Table 2.3: Concentration of this compound in Indoor Dust

| Location | Concentration Range (µg/g) | Reference |

| :--- | :--- | :--- | :--- |

| Hangzhou City, China |

Environmental Fate of this compound

The environmental persistence of BPS is determined by a combination of transport and transformation processes, including sorption, leaching, biodegradation, and photodegradation.

Transport: Sorption and Leaching

The mobility of BPS in soil and aquatic environments is largely governed by its interaction with organic matter and mineral surfaces. Studies have shown that BPS has a higher mobility in limestone porous media compared to BPA. The transport of BPS in soil is negatively correlated with the soil organic matter (SOM) content, with higher SOM leading to increased retention. However, due to its lower hydrophobicity compared to BPA, BPS is more inclined to leach into groundwater.

Transformation: Degradation Pathways

BPS can be degraded in the environment through both biotic and abiotic processes.

Aerobic biodegradation is a significant removal pathway for BPS in soil and water. The half-life of BPS in soil under aerobic conditions is reported to be short, ranging from less than a day to 2.8 days. However, in aquatic environments, its biodegradability can be variable. Some studies have shown that BPS is resistant to aerobic degradation in river and seawater, while others have observed degradation in wastewater treatment plants. Anaerobic biodegradation of BPS has also been reported.

The aerobic biodegradation of BPS is believed to proceed through hydroxylation of the aromatic rings, followed by ring cleavage.

Figure 1. Proposed aerobic biodegradation pathway of this compound.

Photolysis, or degradation by light, is another important abiotic transformation process for BPS, particularly in sunlit surface waters. Direct photolysis is a predominant pathway for BPS degradation under UV light. The photodegradation of BPS has been shown to follow first-order kinetics, with a half-life of 43.1 minutes under a 40-W UV lamp. The photodegradation rate is influenced by factors such as pH and the presence of other substances in the water. The photo-Fenton process has been shown to achieve approximately 100% primary degradation of BPS within 10-20 minutes. A central scission of the BPS molecule, forming phenol (B47542) and sulfuric acid, has been identified as a key degradation step in this process.

Figure 2. Simplified photodegradation pathway of this compound.

Experimental Protocols

Analysis of this compound in Sediment

This protocol describes a common method for the extraction and analysis of BPS in sediment samples using accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) clean-up and analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Methodology:

-

Sample Preparation: Sediment samples are freeze-dried, ground, and sieved.

-

Accelerated Solvent Extraction (ASE):

-

A 5 g sample is mixed with a surrogate standard and packed into an ASE cell.

-

Extraction is performed with acetonitrile (B52724) at 100°C and 1500 psi for three static cycles.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

The ASE extract is concentrated and loaded onto a C18 SPE cartridge preconditioned with methanol (B129727) and ultrapure water.

-

The cartridge is washed with water to remove interferences.

-

BPS is eluted with methanol.

-

-

UPLC-MS/MS Analysis:

-

The eluate is evaporated to near dryness and reconstituted in the mobile phase.

-

Analysis is performed on a UPLC system coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Separation is typically achieved on a C18 column with a gradient elution of water and methanol or acetonitrile.

-

Figure 3. Experimental workflow for the analysis of BPS in sediment.

Aerobic Biodegradation Study of this compound in Soil

This protocol outlines a typical laboratory experiment to assess the aerobic biodegradation of BPS in soil.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil samples and characterize their physicochemical properties (pH, organic carbon content, texture).

-

Microcosm Setup:

-

Weigh 50 g of soil into individual glass flasks.

-

Spike the soil with a known concentration of BPS dissolved in a minimal amount of an appropriate solvent (e.g., methanol). Allow the solvent to evaporate.

-

Adjust the soil moisture content to 60% of the water-holding capacity.

-

Cover the flasks with gas-permeable stoppers to allow for air exchange while minimizing water loss.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate microcosms.

-

Extract BPS from the soil using an appropriate solvent (e.g., acetonitrile) via sonication or shaking.

-

Analyze the extracts for BPS concentration using LC-MS/MS.

-

-

Data Analysis: Calculate the degradation rate and half-life of BPS by fitting the concentration data to a first-order decay model.

Conclusion

This compound is a prevalent environmental contaminant with a complex fate and transport profile. While it exhibits some degree of biodegradability and photodegradation, its higher mobility compared to BPA raises concerns about potential groundwater contamination. The data and protocols presented in this guide provide a foundational resource for the scientific community to further investigate the environmental risks associated with BPS and to develop effective mitigation strategies. Continuous monitoring and research are crucial to fully understand the long-term ecological implications of the widespread substitution of BPA with BPS.

A Technical Guide to Bisphenol S (BPS) Exposure Sources in Human Populations

Abstract: As the use of Bisphenol A (BPA) has been curtailed due to health concerns, its structural analog, Bisphenol S (BPS), has become a primary replacement in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper. Consequently, human exposure to BPS is now widespread.[1][2] This technical guide provides an in-depth review of the primary sources of BPS exposure in human populations, summarizes quantitative data on contamination levels, details the experimental protocols for its detection, and elucidates the key signaling pathways disrupted by BPS. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the environmental health implications of BPS.

Primary Sources of Human Exposure to BPS

Human exposure to BPS occurs through multiple pathways, including dietary intake, dermal absorption, and inhalation. Current research indicates that diet is the dominant route of exposure for the general population.[3]

Dietary Intake

The primary source of BPS exposure is the ingestion of contaminated food and beverages.[1][3] Contamination occurs predominantly through the migration of BPS from food contact materials.

-

Food Packaging and Labels: BPS is used in the production of various food packaging materials. Studies have demonstrated that BPS can leach from these materials into food.[4][5] A significant source is thermal labels, such as price tags and stickers, which can contain high concentrations of unbound BPS that migrates through plastic wrapping into foods like meat, cheese, and fish.[6][7][8] One study found BPS concentrations in thermal labels up to 214 μg/cm².[7]

-

Canned Foods: BPS is used in the epoxy resin linings of metal food and beverage cans to prevent corrosion.[5] Research has confirmed the migration of BPS from these linings into the can's contents. A Turkish study detected BPS in 6 out of 79 canned food samples.[4][8]

-

Drinking Water: BPS is detected in both source water and treated drinking water, indicating contamination of aquatic environments.[3][9] While water purification processes can reduce its concentration, trace amounts may remain. Plastic bottles and water pipes (B44673) coated with BPS-containing resins are also potential sources of contamination.[1][10]

Dermal Absorption

Direct skin contact is another significant route of exposure, particularly for specific populations.

-

Thermal Paper: BPS is extensively used as a color developer in thermal paper for receipts, tickets, and labels.[11][12] Unlike in plastics where it is polymerized, BPS in thermal paper is in a free, unbound form, which can readily transfer to the skin upon handling.[13] Studies have shown that cashiers and other workers who frequently handle receipts have higher levels of BPS in their bodies.[12][14] The absorption of BPS through the skin is significantly increased when hands are moist, greasy, or have recently been treated with hand sanitizer, as some formulations contain dermal penetration enhancers.[13][15]

Inhalation

-

Indoor Dust: BPS is a common contaminant in indoor dust, likely originating from the degradation of consumer products containing BPS.[2][3] Inhalation of household or workplace dust can contribute to the overall body burden of BPS.

Quantitative Data on BPS Contamination

The following tables summarize the reported concentrations of BPS across various environmental and biological matrices.

Table 1: BPS Concentrations in Food and Food Packaging

| Sample Matrix | Concentration Range | Region/Study | Citation |

|---|---|---|---|

| Fish (in direct contact with thermal label) | ≤ 1140 ng/g (wet weight) | North America | [7][8] |

| Canned Foods | Up to 0.036 mg/kg (36 ng/g) | Turkey | [8] |

| Thermal Price Labels | Up to 214 µg/cm² | North America | [7] |

| Thermal Price Labels | Up to 193 mg/cm² | Canada/US |[5] |

Table 2: BPS Concentrations in Water

| Sample Matrix | Concentration Range | Region/Study | Citation |

|---|---|---|---|

| Drinking Water | Not detected - 1.6 ng/L | China | [9] |

| Source Water | Not detected - 5.2 ng/L | China |[9] |

Table 3: Human Biomonitoring Data for BPS

| Population | Matrix | Detection Frequency | Key Finding | Citation |

|---|---|---|---|---|

| U.S. Adults | Urine | 89.4% | Widespread exposure in the general population. | [16] |

| U.S. & Asian Populations | Urine | ~81% | High prevalence of BPS exposure. | [1][2] |

| U.S. Children & Adolescents | Urine | 87.8% | Significant exposure occurs early in life. | [17] |

| Chinese Adults | Whole Blood | 78% | BPS is present in systemic circulation. | [17] |

| Cashiers | Urine | Elevated Levels | Occupational handling of thermal paper is a key exposure source. |[14] |

Experimental Protocols for BPS Quantification

Accurate quantification of BPS in complex matrices requires robust analytical methodologies. The most widely accepted approach involves liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation

The goal of sample preparation is to isolate BPS from the matrix and remove interfering substances.

-

Enzymatic Deconjugation (for Urine/Blood): In the body, BPS is metabolized into glucuronide and sulfate (B86663) conjugates. To measure total BPS concentration, these conjugates must be cleaved. This is achieved by incubating the sample (e.g., urine) with a β-glucuronidase/sulfatase enzyme mixture.[18][19]

-

Extraction:

-

Solid-Phase Extraction (SPE): This is a common and effective technique. The sample is passed through a solid-phase cartridge that retains the BPS. Interfering components are washed away, and the BPS is then eluted with a small volume of organic solvent.

-

Dispersive Liquid-Liquid Microextraction (DLLME): A "green" alternative involving the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This forms a cloudy solution from which the analyte-rich sediment is collected after centrifugation. This method is effective for samples like human breast milk.[20]

-

Solvent Extraction: For solid samples like food or packaging, BPS is typically extracted using an organic solvent such as ethanol (B145695) or acetonitrile.[21]

-

-

Concentration and Reconstitution: The solvent from the extraction step is often evaporated under a gentle stream of nitrogen, and the dried residue is redissolved in a solvent compatible with the analytical instrument.

Analytical Instrumentation

-

Ultra/High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC/HPLC-MS/MS): This is the gold standard for BPS analysis.[22][23]

-

Principle: HPLC separates BPS from other compounds in the extract based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and fragmented. The instrument detects specific parent-to-daughter ion transitions, providing highly selective and sensitive quantification.

-

Limits of Quantitation (LOQ): Typically in the low ng/L to µg/L range (ppb to ppt), sufficient for detecting background environmental and occupational exposures.[18]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method, though it often requires a derivatization step to make the polar BPS molecule volatile enough for gas chromatography.[23]

// Define Nodes sample [label="Sample Collection\n(Urine, Blood, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase/sulfatase)\n(for total BPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Analyte Extraction\n(e.g., Solid-Phase Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="Solvent Evaporation\n& Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Instrumental Analysis\n(UPLC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant [label="Data Quantification\n(using internal standards)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges sample -> hydrolysis [color="#5F6368"]; hydrolysis -> extraction [color="#5F6368"]; extraction -> concentration [color="#5F6368"]; concentration -> analysis [color="#5F6368"]; analysis -> quant [color="#5F6368"]; }

Mechanisms of Action: Signaling Pathway Disruption

BPS is classified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the body's hormonal systems.[3] Like BPA, it exerts effects by imperfectly mimicking the natural hormone estradiol (B170435) (E2).[24]

Nongenomic Estrogenic Signaling

BPS can initiate rapid cellular responses that do not involve direct gene transcription. This "nongenomic" signaling occurs through interaction with membrane-bound estrogen receptors (mERs).[24][25]

-

Kinase Pathway Modulation: Studies in rat pituitary cells show that BPS can interfere with E2-mediated signaling. It attenuates the activation of the Extracellular signal-regulated kinase (ERK) pathway while enhancing the activity of the c-Jun-N-terminal kinase (JNK) pathway.[24] These kinases are crucial regulators of cell proliferation, apoptosis (programmed cell death), and hormone secretion.

-

Functional Outcomes: This disruption of kinase signaling by BPS leads to altered cellular functions, including inducing cell proliferation at very low concentrations (femtomolar to nanomolar), activating apoptosis via the extrinsic caspase-8 pathway, and inhibiting the rapid release of hormones like prolactin.[24]

// Edges BPS -> mER [label=" binds/interferes", color="#EA4335", fontcolor="#202124"]; E2 -> mER [label=" binds", color="#34A853", fontcolor="#202124"];

mER -> ERK [label=" BPS attenuates E2 signal", style=dashed, color="#EA4335", fontcolor="#202124"]; mER -> JNK [label=" BPS enhances E2 signal", style=bold, color="#EA4335", fontcolor="#202124"];

ERK -> Proliferation [color="#5F6368"]; JNK -> Apoptosis [color="#5F6368"]; mER -> PRL [label=" BPS inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; }

Interference with Hormone Synthesis

Recent studies have shown that BPS can also directly impair the synthesis of hormones.

-

Endoplasmic Reticulum (ER) Stress Pathway: Exposure to BPS in human placental cells has been shown to induce ER stress. This activates the PERK/eIF2α/ATF4 signaling pathway.[26]

-

Reduced Estradiol Synthesis: The activation of this stress pathway leads to a downstream reduction in the mRNA expression of CYP19A1 (aromatase), the key enzyme responsible for converting androgens to estrogens like E2.[26] This mechanism demonstrates a direct inhibitory effect of BPS on hormone production, which could have significant implications for reproductive health.

// Edges BPS -> ROS [color="#5F6368"]; ROS -> ER_Stress [color="#5F6368"]; ER_Stress -> PERK [color="#5F6368"]; PERK -> CYP19A1 [color="#5F6368"]; CYP19A1 -> E2 [color="#5F6368"]; }

Conclusion and Future Directions

This compound is a ubiquitous environmental contaminant, with primary human exposure driven by dietary intake from food packaging and dermal contact with thermal paper. The widespread detection of BPS in human biomonitoring studies confirms that current exposure levels are significant. As a demonstrated endocrine disruptor, BPS interferes with critical cellular signaling pathways, including nongenomic estrogen receptor signaling and pathways regulating hormone synthesis.

Significant research gaps remain, including a shortage of studies on occupational exposure outside of cashier roles and a need for harmonized biomonitoring and analytical methodologies to allow for better comparison between studies.[14] Given that BPS may exert biological effects similar to or distinct from BPA, a more thorough risk assessment of BPS is warranted to inform regulatory guidelines and ensure public health.[7]

References

- 1. This compound in Food Causes Hormonal and Obesogenic Effects Comparable to or Worse than Bisphenol A: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of this compound in the environment and implications for human exposure: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tox.dhi.dk [tox.dhi.dk]

- 5. Bisphenols | Food Packaging Forum [foodpackagingforum.org]

- 6. BPA-like chemical seeps from labels to food - Futurity [futurity.org]

- 7. anticancerlifestyle.org [anticancerlifestyle.org]

- 8. BPS and other color developers migrate from food labels into food | Food Packaging Forum [foodpackagingforum.org]

- 9. Occurrence and exposure assessment of bisphenol analogues in source water and drinking water in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. theweek.in [theweek.in]

- 11. BPA and BPS in Thermal Paper: What You Need to Know | Panda Paper Roll [pandapaperroll.com]

- 12. BPA and BPS in thermal paper | Minnesota Pollution Control Agency [pca.state.mn.us]

- 13. ecocenter.org [ecocenter.org]

- 14. researchgate.net [researchgate.net]

- 15. BPA: thermal paper is a source of high exposure | Food Packaging Forum [foodpackagingforum.org]

- 16. Toxicokinetics of bisphenol A, this compound, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ispyphysiology.com [ispyphysiology.com]

- 18. series.publisso.de [series.publisso.de]

- 19. mdpi.com [mdpi.com]

- 20. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bisphenol A and Related Compounds: Food Exposure and Safety Considerations - Eurofins USA [eurofinsus.com]

- 23. Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 26. Bisphenol A and its analogue this compound exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Bisphenol S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol S (BPS), a prevalent substitute for bisphenol A (BPA), is increasingly scrutinized for its potential health implications. A thorough understanding of its in vivo metabolic pathways is critical for accurate risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo biotransformation of BPS, detailing its absorption, distribution, metabolism, and excretion (ADME) profiles in various species, including humans. The document summarizes key quantitative metabolic data, outlines detailed experimental protocols for BPS metabolite analysis, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its physiological journey.

Introduction

This compound has been widely adopted in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper, leading to widespread human exposure.[1][2] Its structural similarity to BPA raises concerns about potential endocrine-disrupting activities.[1] The in vivo metabolism of BPS is a crucial determinant of its biological activity and potential toxicity, as metabolic transformations can significantly alter its chemical properties and interaction with biological systems. This guide synthesizes current knowledge on the metabolic pathways of BPS in vivo.

In Vivo Metabolic Pathways of this compound

The in vivo metabolism of this compound (BPS) is a rapid process dominated by Phase II conjugation reactions, primarily glucuronidation and sulfation.[1][3] These processes occur mainly in the liver and intestine, converting BPS into more water-soluble metabolites that are readily excreted from the body.[4] While Phase I oxidative metabolism can occur, it is considered a minor pathway.[4][5]

Phase II Metabolism: The Major Pathway

The predominant metabolic fate of BPS in vivo is conjugation with glucuronic acid and sulfate.

-

Glucuronidation: This is the primary metabolic pathway for BPS.[1][4] The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety to one of the hydroxyl groups of BPS, forming BPS-glucuronide (BPS-G).[6]

-

Sulfation: BPS also undergoes sulfation to form BPS-sulfate (BPS-S).[1][3] This reaction is catalyzed by sulfotransferase enzymes.

In both animal models and humans, BPS-G is typically the most abundant metabolite found in urine and blood.[1][7] These conjugated metabolites are generally considered to be biologically inactive and are efficiently eliminated from the body.[1][4]

Phase I Metabolism: A Minor Pathway

Phase I metabolism of BPS, which involves oxidation, is a less significant route compared to Phase II conjugation.[4][5]

-

Hydroxylation: Cytochrome P450 (CYP) enzymes can hydroxylate the aromatic rings of BPS to form hydroxylated BPS metabolites.[4][5] In vitro studies have identified CYP3A4 and CYP2C9 as the main enzymes involved in this transformation.[4] These hydroxylated intermediates can then undergo Phase II conjugation to form hydroxy-BPS-glucuronide and hydroxy-BPS-sulfate.[5]

The following diagram illustrates the primary metabolic pathways of this compound in vivo.

Quantitative Metabolic Data

The distribution and excretion of BPS and its metabolites have been quantified in various in vivo studies. The following tables summarize key quantitative data from studies in mice, rats, and humans.

Table 1: BPS Metabolism in Mice (Oral Administration)

| Parameter | Low Dose (10 µg/kg) | Medium Dose (100 µg/kg) | High Dose (1000 µg/kg) | Reference |

| Total Urinary Excretion (% of dose) | 78.1% | 63.5% | 52.8% | [1] |

| Urinary BPS-G (% of total urinary metabolites) | Predominant | Predominant | Predominant | [1] |

| Peak Metabolite Concentration Time (Urine) | 6 hours | 6 hours | 6 hours | [1] |

| Fecal Excretion | BPS was the major compound | BPS was the major compound | BPS was the major compound | [1] |

| Tissue Retention | <1% | <1% | <1% | [1] |

Table 2: BPS Pharmacokinetics in Rats (Gavage Administration)

| Parameter | 34 mg/kg | 110 mg/kg | 340 mg/kg | Reference |

| Free BPS Cmax (ng/mL) | 1,020 | 3,840 | 12,900 | [8] |

| Free BPS Tmax (h) | 2.27 | 1.83 | 1.50 | [8] |

| Free BPS Half-life (h) | 5.77 | 7.96 | 11.9 | [8] |

| Total BPS Cmax (ng/mL) | 26,700 | 101,000 | 282,000 | [8] |

| Total BPS Tmax (h) | 2.77 | 2.67 | 3.50 | [8] |

| Oral Bioavailability of Free BPS | ≤ 21% | ≤ 21% | ≤ 21% | [8] |

Table 3: BPS Pharmacokinetics in Humans (Single Oral Administration)

| Parameter | Value | Reference |

| Dose | 8.75 µg/kg bw of d4-BPS | [2][9] |

| Absorption Time | < 1 hour (0.7 ± 0.3 h) | [2][9] |

| Terminal Half-life | < 7 hours (6.8 ± 0.7 h) | [2][9] |

| Fractional Urinary Excretion (48h) | Men: 92 ± 17% Women: 70 ± 36% | [2][9] |

Experimental Protocols

The identification and quantification of BPS and its metabolites in biological matrices are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Analysis for In Vivo Studies

The following diagram outlines a typical workflow for the analysis of BPS and its metabolites in in vivo studies.

Detailed Methodologies

Animal Studies (Mice):

-

Animal Model: Imprinting control region (ICR) female mice.[1]

-

Dosing: Oral administration of BPS at 10, 100, and 1000 µg/kg body weight.[1]

-

Sample Collection: Urine and feces were collected at various time points. Tissues were collected after sacrifice.[1]

-

Sample Preparation: Urine samples were subjected to enzymatic hydrolysis with β-glucuronidase and sulfatase to measure total BPS.[1]

-

Instrumentation: Ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry (UPLC/ESI-MS/MS) was used for the quantification of BPS and its synthesized standards, BPS-G and BPS-S.[1]

Human Studies:

-

Dosing: A single oral administration of 8.75 µg/kg body weight of deuterated BPS (d4-BPS).[2][9]

-

Sample Collection: Serum and urine samples were collected over 48 hours.[2][9]

-

Instrumentation: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to measure the concentrations of total and unconjugated d4-BPS.[2][9]

Conclusion

The in vivo metabolism of this compound is characterized by rapid and extensive Phase II conjugation, primarily forming BPS-glucuronide and BPS-sulfate, which are then efficiently eliminated through urine. Phase I metabolism plays a minor role. The rapid clearance and low bioavailability of the parent BPS molecule, due to this extensive metabolism, are critical factors in assessing its toxicological profile. This guide provides a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the key metabolic pathways and providing the necessary data and methodologies to inform further research and safety evaluations.

References

- 1. Metabolism of this compound in mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Disposition and metabolism of the bisphenol analogue, this compound, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Conjugated this compound metabolites in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative toxicokinetics of this compound in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Neurotoxicity of Bisphenol S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol S (BPS), a prevalent substitute for Bisphenol A (BPA), is increasingly scrutinized for its potential as a developmental neurotoxicant.[1][2][3] Emerging evidence from a range of animal models suggests that developmental exposure to BPS can induce a variety of neurodevelopmental and behavioral abnormalities.[1][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding the developmental neurotoxicity of BPS. It summarizes key quantitative findings, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the assessment of environmental chemical safety and its impact on neurodevelopment.

Introduction

The widespread replacement of Bisphenol A (BPA) with its analogue, this compound (BPS), in consumer products was driven by public health concerns regarding BPA's endocrine-disrupting properties.[3] However, the structural similarity between BPA and BPS raises concerns that BPS may exert similar adverse health effects, particularly on the developing nervous system.[1][2] The period of neurodevelopment is uniquely vulnerable to environmental insults, and exposure to endocrine-disrupting chemicals during this critical window can lead to lasting alterations in brain structure and function.[3]

This guide synthesizes the findings from in vivo and in vitro studies to provide a detailed understanding of BPS's impact on neurodevelopment. We will explore its effects on molecular, cellular, and behavioral levels, and elucidate the potential mechanisms of action.

Quantitative Data on BPS-Induced Developmental Neurotoxicity

The following tables summarize the quantitative data from key studies investigating the developmental neurotoxicity of BPS across different animal models.

Table 1: In Vivo Studies on Developmental BPS Exposure and Neurobehavioral Outcomes

| Animal Model | Exposure Dose & Duration | Key Neurobehavioral Findings | Reference |

| Zebrafish (Danio rerio) | 0.03, 0.3, and 3.0 mg/L BPS from 2 hours post-fertilization (hpf) to 6 days post-fertilization (dpf) | Markedly decreased locomotor behavior at 0.3 and 3.0 mg/L. | [5] |

| Zebrafish (Danio rerio) | 0.01, 0.1, or 1 µM BPS during neurodevelopment | Larval hyperactivity. | [6] |

| Mice (C57BL/6J) | Gestational and lactational exposure to BPS (GD0 to PND21) | Induced memory impairment and anxiety in offspring. | [7] |

| Mice | Prenatal exposure to 50 μg/kg bw/day BPS | No significant differences in locomotion in offspring. | [8] |

| Drosophila melanogaster | Rearing in food containing BPS (semi-lethal doses ranged from 1.76 to 19.43 mM) | Abnormal social interaction, increased self-grooming, and impaired locomotor activity. | [4][9] |

Table 2: In Vitro Studies on BPS and Neuronal Endpoints

| Cell Model | BPS Concentration | Key Findings | Reference |

| Human neuronal cells | 1, 10, and 100 nM for 8 days | Significant reduction in neurite length at low doses (1–100 nM). Toxicity was notable only at high concentrations (>25 μM). | [10] |

| BV2 microglial cells | >60 μmol/L for 24 hours | Reduced cell viability. | [7] |

| Rat embryonic and fetal brain-derived cells | 0.05 to 100 μM | Decreased neuron and oligodendrocyte maturation; increased astrocyte differentiation. | [11] |

| Mouse hippocampal cells | Not specified | Increased ROS levels and apoptosis rates. | [8] |

Implicated Signaling Pathways

Developmental exposure to BPS has been shown to interfere with several critical signaling pathways involved in neurodevelopment.

Thyroid Hormone Signaling

Thyroid hormones (THs) are essential for normal brain development.[12][13][14] BPS has been demonstrated to disrupt TH signaling, which can have profound consequences on neuronal differentiation, migration, and myelination.[8][15] In Xenopus laevis, BPS was found to interfere with TH signaling in the brain, subsequently affecting TH-dependent brain development.[15] Studies in zebrafish have also shown that BPS exposure can alter whole-body thyroid hormone levels and the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis.[16]

Dopaminergic and Serotonergic Systems

The dopaminergic and serotonergic systems are crucial for mood, cognition, and motor control, and their development is a finely tuned process.[17][18][19] Emerging evidence suggests that bisphenols can act as neurotoxicants that compromise neurodevelopment by creating imbalances in these neurotransmitter systems.[2] While direct studies on BPS's impact on the developmental trajectories of these specific systems are still growing, the observed behavioral changes in animal models, such as hyperactivity and anxiety, point towards potential disruption.[6][7][20] The interplay between these two systems is complex, with the serotonergic system developing earlier and modulating the dopaminergic system.[21]

Experimental Protocols

This section outlines common methodologies used in the study of BPS developmental neurotoxicity.

In Vivo Zebrafish Larval Photomotor Response Assay

This assay is frequently used to assess the effects of chemical exposure on locomotor activity in a high-throughput manner.

Objective: To evaluate the effect of developmental BPS exposure on the locomotor behavior of zebrafish larvae.

Materials:

-

Zebrafish (Danio rerio) embryos

-

BPS stock solution

-

Embryo medium (e.g., E3 medium)

-

96-well plates

-

Automated high-throughput behavioral analysis system (e.g., ViewPoint Zebrabox)

Protocol:

-

Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

-

Exposure: At approximately 2 hours post-fertilization (hpf), place individual embryos into the wells of a 96-well plate containing embryo medium with varying concentrations of BPS (e.g., 0, 0.03, 0.3, 3.0 mg/L) and a solvent control.[5]

-

Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle until 6 days post-fertilization (dpf). Refresh the exposure solutions daily.

-

Behavioral Assay: At 6 dpf, place the 96-well plate into the behavioral analysis system.

-

Acclimation: Allow the larvae to acclimate to the testing chamber for a specified period (e.g., 30 minutes) in the dark.

-

Testing Paradigm: Subject the larvae to alternating periods of light and dark. A typical paradigm might be: 10 minutes of light, followed by 10 minutes of dark, repeated for several cycles.

-

Data Acquisition: The system's camera and software track the movement of each larva, recording parameters such as total distance moved, velocity, and time spent active.

-

Data Analysis: Compare the locomotor activity of the BPS-exposed groups to the control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

In Vitro Neurite Outgrowth Assay

This assay assesses the ability of neurons to extend neurites, a fundamental process in the formation of neural circuits.

Objective: To determine the effect of BPS on neurite outgrowth in a neuronal cell culture model.

Materials:

-

Human neuronal progenitor cells or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

BPS stock solution

-

Multi-well imaging plates (e.g., 96-well)

-

High-content imaging system and analysis software

-

Immunofluorescence reagents (e.g., primary antibody against β-III tubulin, fluorescently labeled secondary antibody, nuclear stain like DAPI)

Protocol:

-

Cell Plating: Seed the neuronal cells onto the imaging plates at a density that allows for clear visualization of individual cells and their processes.

-

Differentiation (if applicable): If using progenitor cells, differentiate them into neurons according to an established protocol.

-

BPS Exposure: After cell attachment and/or differentiation, replace the medium with fresh medium containing various concentrations of BPS (e.g., 1, 10, 100 nM) and a solvent control.[10]

-

Incubation: Incubate the cells for a specified duration (e.g., 8 days) to allow for neurite extension.

-

Immunofluorescence Staining:

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

-

-

Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of neurites per neuron, and number of branch points.

-

Data Analysis: Compare the neurite outgrowth parameters of the BPS-exposed groups to the control group.

Experimental and Logical Workflow

The investigation of a chemical's developmental neurotoxicity typically follows a tiered approach, starting with high-throughput in vitro screening and progressing to more complex in vivo studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a developmental neurotoxicant in various animal models.[1] Exposure during critical neurodevelopmental windows can lead to a range of adverse outcomes, including behavioral alterations and changes at the cellular and molecular levels. The disruption of thyroid hormone signaling is a key mechanism of concern.[8][15][16]

For professionals in drug development and chemical safety assessment, these findings underscore the importance of not assuming that "BPA-free" products are inherently safer. The developmental neurotoxicity of BPA analogues, including BPS, warrants careful consideration.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which BPS disrupts the dopaminergic and serotonergic systems during development.

-

Conducting long-term studies in mammalian models to better understand the later-life consequences of developmental BPS exposure.

-

Investigating the effects of low-dose, chronic exposure to BPS at levels relevant to human populations.

-

Developing more sophisticated in vitro models , such as 3D brain organoids, to better recapitulate human neurodevelopment and assess the effects of BPS.

A deeper understanding of the developmental neurotoxicity of BPS is crucial for informing regulatory policies and protecting public health.

References

- 1. Developmental neurotoxicity of bisphenol F and this compound in animal model systems: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of the neurobehavioral effects of this compound and the mechanisms of action: New insights from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces developmental neurotoxicity by disrupting Lar function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurobehavioral effects of this compound exposure in early life stages of zebrafish larvae (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurodevelopmental Low-dose Bisphenol A Exposure Leads to Early Life-stage Hyperactivity and Learning Deficits in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of prenatal this compound and bisphenol F exposure on behavior of offspring mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental neurotoxic effects of bisphenol A and its derivatives in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Does Bisphenol A Confer Risk of Neurodevelopmental Disorders? What We Have Learned from Developmental Neurotoxicity Studies in Animal Models [mdpi.com]

- 12. Thyroid disrupting chemicals and developmental neurotoxicity – New tools and approaches to evaluate hormone action | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 13. Thyroid disrupting chemicals and developmental neurotoxicity - New tools and approaches to evaluate hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thyroid disrupting chemicals and developmental neurotoxicity – New tools and approaches to evaluate hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bisphenols disrupt thyroid hormone (TH) signaling in the brain and affect TH-dependent brain development in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Waterborne exposure to BPS causes thyroid endocrine disruption in zebrafish larvae | PLOS One [journals.plos.org]

- 17. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 19. The Development of the Mesoprefrontal Dopaminergic System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BPA and BPS Alters Brain Development, Causes Hyperactivity in Zebrafish [hngn.com]

- 21. researchgate.net [researchgate.net]

The Unseen Disruptor: A Technical Guide to the Reproductive Effects of Bisphenol S

For Immediate Release

A comprehensive technical guide detailing the multifaceted effects of Bisphenol S (BPS) on the male and female reproductive systems. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, endocrinology, and reproductive health.

This compound, a prevalent substitute for Bisphenol A (BPA), is increasingly scrutinized for its potential as an endocrine-disrupting chemical (EDC). Emerging evidence from in vitro, in vivo, and epidemiological studies indicates that BPS can significantly interfere with reproductive functions in both sexes. This guide provides an in-depth analysis of the current scientific understanding of BPS-mediated reproductive toxicity, focusing on its mechanisms of action, effects on various reproductive endpoints, and the experimental methodologies used to elucidate these impacts.

Executive Summary

This compound has been shown to disrupt the delicate hormonal balance crucial for reproductive health. It exerts its effects through various mechanisms, including mimicking estrogen, antagonizing androgen action, and inducing oxidative stress.[1][2] In females, BPS exposure is associated with impaired oocyte quality, disrupted folliculogenesis, and altered steroidogenesis.[3][4][5] In males, BPS can lead to diminished sperm quality, altered testicular morphology, and disruptions in the hypothalamic-pituitary-gonadal (HPG) axis.[6][7] This guide synthesizes the quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the implicated signaling pathways to offer a comprehensive resource for the scientific community.

Effects on the Female Reproductive System

BPS exposure poses a significant threat to female reproductive health by impacting oocyte development, hormonal regulation, and overall fertility.

Oocyte Quality and Folliculogenesis

Studies have demonstrated that BPS can compromise oocyte maturation and developmental competence. Exposure to BPS has been linked to meiotic spindle abnormalities, chromosome misalignment, and an increased frequency of aneuploidy in oocytes.[8] Furthermore, BPS can disrupt folliculogenesis by inhibiting the breakdown of germ cell nests and reducing the number of primary and secondary follicles.[9] Long-term exposure to even very low doses of BPS has been shown to decrease the number of ovarian follicles.[3]

Steroidogenesis and Hormonal Balance

BPS interferes with the production of key sex hormones. In vitro studies using granulosa cells have shown that BPS can decrease both progesterone (B1679170) and estradiol (B170435) secretion.[5][10] It can also alter the expression of genes involved in steroidogenesis, such as those encoding for aromatase and steroidogenic acute regulatory protein (StAR).[10][11] In vivo studies have reported decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in female mice exposed to BPS, indicating a disruption of the HPG axis.[1][12]

Uterine Effects and Fertility Outcomes

Prenatal exposure to BPS has been associated with accelerated onset of puberty and abnormal estrous cyclicity in mice.[9] Studies have also reported reduced fertilization rates and impaired embryo development potential in BPS-treated mice.[3][4]

Effects on the Male Reproductive System

The male reproductive system is also a significant target for BPS-induced toxicity, with effects observed on spermatogenesis, steroidogenesis, and testicular health.

Spermatogenesis and Sperm Quality

A consistent finding across multiple studies is the adverse effect of BPS on sperm parameters. Exposure to BPS has been shown to decrease sperm count, motility, and daily sperm production, while increasing the incidence of sperm deformities.[6][13] Histological examinations of testicular tissue from BPS-exposed animals reveal altered spermatogenesis, including a reduction in spermatozoa within the seminiferous tubules.[13]

Testicular Morphology and Function

BPS exposure can induce histological alterations in the testes, such as an enlarged seminiferous tubule diameter.[7] It can also induce oxidative stress in testicular tissues, leading to mitochondrial damage and apoptosis of spermatogenic cells.[13][14]

Steroidogenesis and the Hypothalamic-Pituitary-Gonadal (HPG) Axis

BPS disrupts male hormonal balance by affecting the HPG axis. Studies have shown that BPS can decrease serum testosterone (B1683101) levels while sometimes increasing 17β-estradiol (E2) levels, leading to a significantly higher E2/T ratio.[7] This disruption is likely mediated by alterations in the expression of steroidogenic enzymes and gonadotropin levels.[7]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of BPS on reproductive parameters.

Table 1: Effects of BPS on the Female Reproductive System

| Study Model | BPS Dose | Observed Effects | Reference |

| ICR Mice (in vivo) | 0.1 ng/g/bw/day | Decreased number of ovarian follicles, affected volume of antral follicles. | [3] |